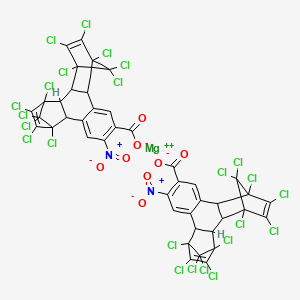![molecular formula C15H16N2O4S B1608072 2-Amino-5-[(4-metoxifenil)carbamoil]-4-metiltiofeno-3-carboxilato de metilo CAS No. 350996-96-2](/img/structure/B1608072.png)
2-Amino-5-[(4-metoxifenil)carbamoil]-4-metiltiofeno-3-carboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, compound 1 consists of intermolecular C11—H11···N2 hydrogen bonding with C11···N21 = 3.463 (4) Å. The hydroxyl group in compound 2 is also involved in intermolecular O2—H2···O2 and O2—H2···O21 hydrogen bonding with O2···O11 = 2.8885 (15) Å and O1···O21 = 2.9277 (5) Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has a molecular weight of 334.4 and is a powder at room temperature .Aplicaciones Científicas De Investigación
Química Medicinal: Aplicaciones Antiinflamatorias
Los derivados del tiofeno, como el 2-Amino-5-[(4-metoxifenil)carbamoil]-4-metiltiofeno-3-carboxilato de metilo, se han identificado como poseedores de importantes propiedades antiinflamatorias. Este compuesto se puede sintetizar e investigar por su potencial para inhibir las vías inflamatorias, ofreciendo una vía prometedora para el desarrollo de nuevos fármacos antiinflamatorios .
Desarrollo de Fármacos Antipsicóticos
La complejidad estructural de los derivados del tiofeno se presta a la exploración de medicamentos antipsicóticos. El compuesto en cuestión podría ser fundamental en la síntesis de nuevos agentes antipsicóticos que se dirijan a sistemas específicos de neurotransmisores con mayor eficacia y menos efectos secundarios .
Agentes Antiarrítmicos
Dada la actividad biológica de los compuestos del tiofeno, existe el potencial de que el this compound actúe como un agente antiarrítmico. La investigación podría centrarse en su capacidad para modular los canales iónicos cardíacos, que son cruciales en el tratamiento de las arritmias .
Terapias Antifúngicas y Antimicrobianas
La estructura molecular del compuesto sugiere que podría ser eficaz en la lucha contra infecciones fúngicas y microbianas. Los estudios podrían explorar su uso como base para crear potentes agentes antifúngicos y antimicrobianos, especialmente contra cepas resistentes .
Propiedades Antioxidantes
Los derivados del tiofeno son conocidos por sus capacidades antioxidantes. El this compound podría examinarse por su eficacia en la neutralización de los radicales libres y la protección contra el daño relacionado con el estrés oxidativo .
Modulación del Receptor de Estrógeno
Este compuesto también puede servir como un actor clave en el desarrollo de medicamentos que modulan los receptores de estrógeno. Dichos medicamentos son cruciales en el tratamiento de los cánceres sensibles a las hormonas y otras afecciones relacionadas con la actividad del receptor de estrógeno .
Inhibición de Quinasas e Investigación Anticancerígena
Los inhibidores de quinasas son vitales en la terapia contra el cáncer. La estructura del derivado del tiofeno podría utilizarse para diseñar inhibidores que se dirijan a quinasas específicas involucradas en la progresión del cáncer, ofreciendo un enfoque estratégico para el tratamiento del cáncer .
Ciencia de los Materiales: Polímeros Conductores
Más allá de las aplicaciones medicinales, los derivados del tiofeno como este compuesto tienen implicaciones significativas en la ciencia de los materiales. Se pueden utilizar para sintetizar polímeros conductores para dispositivos electrónicos, ofreciendo una mezcla de flexibilidad, estabilidad y conductividad .
Safety and Hazards
The safety and hazards of similar compounds have been documented. For example, ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-11(15(19)21-3)13(16)22-12(8)14(18)17-9-4-6-10(20-2)7-5-9/h4-7H,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJZHGBTOXMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373381 | |
| Record name | methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350996-96-2 | |
| Record name | Methyl 2-amino-5-[[(4-methoxyphenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350996-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 731247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350996962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 350996-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)





![2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide](/img/structure/B1608001.png)

![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)




